4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is an organic compound known for its vibrant color and applications in various scientific fields. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-nitrobenzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid at low temperatures, followed by the coupling reaction in an alkaline medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a chromophore in the study of reaction mechanisms and as a reagent in synthetic chemistry.
Biology: Employed in the labeling of biomolecules for fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid involves its interaction with various molecular targets. The azo bond (N=N) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The compound’s chromophoric properties also make it useful in studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines
Uniqueness
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is unique due to its specific structural features, such as the presence of both the dimethylamino group and the nitro group on the aromatic rings. These functional groups contribute to its distinct chemical reactivity and applications in various fields .
Properties
CAS No. |
392300-99-1 |
---|---|
Molecular Formula |
C15H14N4O4 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H14N4O4/c1-18(2)12-6-4-11(5-7-12)16-17-13-8-3-10(15(20)21)9-14(13)19(22)23/h3-9H,1-2H3,(H,20,21) |
InChI Key |
YAWBZYMMIUTVMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.